N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2195883-05-5
VCID: VC4168848
InChI: InChI=1S/C13H13N3O2/c17-13(12-2-1-5-18-12)14-7-10-6-11(9-3-4-9)16-8-15-10/h1-2,5-6,8-9H,3-4,7H2,(H,14,17)
SMILES: C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CO3
Molecular Formula: C13H13N3O2
Molecular Weight: 243.266

N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide

CAS No.: 2195883-05-5

Cat. No.: VC4168848

Molecular Formula: C13H13N3O2

Molecular Weight: 243.266

* For research use only. Not for human or veterinary use.

N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide - 2195883-05-5

Specification

CAS No. 2195883-05-5
Molecular Formula C13H13N3O2
Molecular Weight 243.266
IUPAC Name N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide
Standard InChI InChI=1S/C13H13N3O2/c17-13(12-2-1-5-18-12)14-7-10-6-11(9-3-4-9)16-8-15-10/h1-2,5-6,8-9H,3-4,7H2,(H,14,17)
Standard InChI Key WNSMWVAZQPOWGP-UHFFFAOYSA-N
SMILES C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CO3

Introduction

N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. It features a unique structural combination of a furan ring and a pyrimidine moiety, which makes it of interest in medicinal chemistry. This compound is not explicitly detailed in the provided search results, but its structural analogs and related compounds offer insights into its potential applications and chemical properties.

Synthesis and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide would typically involve several key steps, including the formation of the furan ring and the attachment of the pyrimidine moiety. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.

StepDescription
1. Formation of Furan RingInvolves the use of appropriate precursors and catalysts.
2. Attachment of Pyrimidine MoietyTypically involves a coupling reaction facilitated by a suitable catalyst.
3. PurificationTechniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor progress and confirm structure.

Potential Applications

Compounds with similar structures have shown potential in medicinal chemistry, particularly in oncology and anti-inflammatory therapies. N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide may exhibit biological activity due to its unique structural features, making it a candidate for further investigation in drug development.

Application AreaPotential Use
OncologyPotential anticancer properties due to its structural similarity to known anticancer agents.
Anti-inflammatory TherapiesMay interact with biological targets relevant to inflammation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator